Syringolide 2

Description

Historical Context of Syringolide 2 Discovery and Isolation

This compound was first reported in 1993 by a team of researchers led by J.J. Sims. utep.eduvt.eduutrgv.edu It, along with the related compound Syringolide 1, was isolated from the culture fluids of the bacterial plant pathogen Pseudomonas syringae pv. tomato. utep.eduacs.org The production of these molecules was found to be dependent on the presence of a specific bacterial gene known as avirulence gene D (avrD). utep.eduapsnet.org When this gene was transferred into Escherichia coli, the bacteria also gained the ability to produce the syringolides, confirming the gene's role in their biosynthesis. utep.edupnas.org

The isolation process involved extracting the bacterial culture fluids with ethyl acetate, followed by purification using High-Performance Liquid Chromatography (HPLC). utep.edu The structural elucidation of this compound was a critical step, accomplished through a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. utep.edudtic.mil This analysis revealed a novel and complex tricyclic C-glycosidic structure. utep.edu The discovery was a landmark in the study of plant pathology as syringolides were the first non-proteinaceous, specific elicitors to be identified. utep.eduutrgv.edu

| Property | Description |

| Compound Name | This compound |

| Year of Discovery | 1993 utep.eduvt.edu |

| Natural Source | Pseudomonas syringae pv. tomato (expressing avrD gene) utep.eduacs.org |

| Isolation Method | Extraction from bacterial culture with ethyl acetate, followed by HPLC purification. utep.edu |

| Structure Determination | NMR Spectroscopy, X-ray Crystallography utep.edudtic.mil |

Significance of this compound as a Non-Proteinaceous Plant Elicitor

The significance of this compound lies in its role as a specific, non-proteinaceous elicitor that activates a plant's defense system in a highly targeted manner. It is a key player in the "gene-for-gene" hypothesis, a central concept in plant pathology which posits that for each resistance gene in a plant, there is a corresponding avirulence gene in the pathogen. utep.eduapsnet.org

This compound triggers a defense mechanism known as the hypersensitive response (HR) specifically in soybean (Glycine max) cultivars that carry the resistance gene Rpg4. utep.eduapsnet.orgresearchgate.net In soybean plants lacking this specific gene, this compound has a dramatically reduced effect; it is reported to be at least 1,000 times more active in Rpg4 cultivars. apsnet.orgpnas.org The HR is a rapid, localized cell death at the site of infection, which serves to quarantine the pathogen and prevent its spread throughout the plant. utep.edu This response is also accompanied by the production of phytoalexins, which are antimicrobial compounds that further inhibit the pathogen. utep.edu

What makes this compound particularly noteworthy is its chemical nature. Unlike many other specific elicitors known at the time of its discovery, which are proteins, this compound is a small, low-molecular-weight glycolipid. researchgate.net Research has shown that the protein product of the avrD gene is not the elicitor itself, but rather an enzyme involved in the biosynthesis of the syringolide molecules. pnas.org This discovery broadened the scientific understanding of the types of molecules that can act as specific signals in plant-microbe interactions.

Overview of Core Research Domains Pertaining to this compound

Research on this compound has expanded into several specialized domains, each contributing to a more complete understanding of this molecule.

Total Synthesis : Due to its complex stereochemistry and its low yield from natural sources, the total chemical synthesis of this compound has been a major focus for organic chemists. Numerous synthetic strategies have been developed to construct its unique oxygen-rich tricyclic core. utep.edu These syntheses are valuable not only for confirming the structure of the natural product but also for producing sufficient quantities for biological studies. Various chiral starting materials have been employed in these efforts. utrgv.edu

| Starting Material for Synthesis |

| L-threitol utep.edu |

| D-xylulose utrgv.edu |

| D-tartrate utrgv.edu |

| D-arabinose utrgv.edu |

Biosynthesis : A key area of investigation has been the elucidation of the biosynthetic pathway of syringolides. It is proposed that the molecule is formed through the condensation of a pentose (B10789219) sugar unit (D-xylulose) with a β-keto acid. utep.edu This initial step is thought to be followed by a series of intramolecular reactions, including condensation and cyclization, to yield the final butenolide and the complete tricyclic structure. utep.eduutrgv.edu

Receptor Binding and Signal Transduction : A crucial question in the study of this compound is how the plant cell perceives the molecule and initiates a defense response. Research has led to the identification of a specific binding protein in soluble extracts from soybean leaves. pnas.orgresearchgate.net This protein, a 34-kDa molecule identified as P34, is believed to be the cellular receptor for syringolides. pnas.orgresearchgate.netnih.gov Subsequent studies have shown that the P34 protein, upon binding to syringolide, interacts with another protein, an NADH-dependent hydroxypyruvate reductase (HPR). apsnet.orgapsnet.org This interaction is thought to be a critical step in the signal transduction cascade that ultimately leads to the activation of the hypersensitive response. apsnet.orgapsnet.org

Structure-Activity Relationship (SAR) : To understand which chemical features of this compound are essential for its biological function, researchers have synthesized and tested various structural analogs. utep.edu These SAR studies have revealed that the free 3-hydroxyl group is critical for both high-affinity binding to the P34 receptor protein and for the molecule's ability to elicit the hypersensitive response. utep.edu Derivatives lacking this specific feature show significantly reduced or no activity. utep.edu

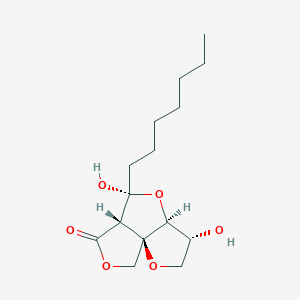

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24O6 |

|---|---|

Molecular Weight |

300.35 g/mol |

IUPAC Name |

(1R,4R,5S,7R,8S)-7-heptyl-4,7-dihydroxy-2,6,10-trioxatricyclo[6.3.0.01,5]undecan-9-one |

InChI |

InChI=1S/C15H24O6/c1-2-3-4-5-6-7-15(18)11-13(17)19-9-14(11)12(21-15)10(16)8-20-14/h10-12,16,18H,2-9H2,1H3/t10-,11+,12+,14+,15-/m1/s1 |

InChI Key |

ILUIUWLXEYGVIK-FUQNVFFISA-N |

Isomeric SMILES |

CCCCCCC[C@@]1([C@H]2C(=O)OC[C@@]23[C@@H](O1)[C@@H](CO3)O)O |

Canonical SMILES |

CCCCCCCC1(C2C(=O)OCC23C(O1)C(CO3)O)O |

Synonyms |

syringolide 2 |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Regulation of Syringolide 2

Elucidation of Putative Biosynthetic Routes

The proposed biosynthesis of Syringolide 2 is envisioned as a multi-step process involving the condensation of a pentose (B10789219) sugar unit with a β-keto acid. utep.edu This hypothesis is supported by the successful total synthesis of syringolides following a similar biomimetic pathway. utrgv.edu

Identification of Key Enzymatic Transformations

The biosynthesis of this compound is thought to proceed through a series of key enzymatic transformations. While the specific enzymes have not all been definitively characterized in vivo, the proposed pathway includes several critical steps:

Acylation: The initial step is believed to be the acylation of D-xylulose with a specific β-ketoacid. utep.eduutrgv.edu This reaction forms an ester intermediate.

Intramolecular Condensation: The ester intermediate then undergoes an intramolecular Knoevenagel condensation to form a butenolide ring structure. utep.eduutrgv.edu

Hemiketalization and Michael Addition: Subsequent hemiketalization followed by an intramolecular Michael addition leads to the final caged structure of this compound. utep.eduutrgv.edu

Some synthetic approaches have utilized chemoenzymatic methods, such as aldolase-catalyzed reactions, to construct key intermediates, highlighting the potential for enzymatic catalysis in the biosynthesis. acs.orgresearchgate.net

Roles of Precursor Molecules (e.g., D-Xylulose and β-Ketoacids) in Syringolide Biogenesis

The structures of the syringolides strongly suggest their biogenesis from specific precursor molecules.

D-Xylulose: This naturally occurring ketopentose is considered the carbohydrate precursor for the syringolide backbone. ysu.am The absolute configuration of the syringolides is based on the incorporation of D-xylulose. ysu.am Although D-xylulose is a key precursor, its high cost has led to synthetic strategies starting from other chiral molecules like D-arabinose. utrgv.eduresearchgate.net The enzymatic synthesis of D-xylulose from D-xylose is an alternative approach to overcome the limitations of its availability. utrgv.edu 1-Deoxy-D-xylulose 5-phosphate (DXP) is a crucial metabolite in bacterial central metabolism, feeding into various biosynthetic pathways. nih.gov The enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) catalyzes the first and rate-limiting step in the mevalonate-independent pathway for isoprenoid biosynthesis in many bacteria. researchgate.netnih.gov

β-Ketoacids: These molecules provide the fatty acid side chain of the syringolides. utep.eduutrgv.edu The variation in the length of the alkyl chain in different syringolide analogs is determined by the specific β-ketoacid utilized in the biosynthesis. unl.edu For instance, this compound has a C6 alkyl chain, which would be derived from a C8 β-ketoacid. β-Keto acids are important in various organic syntheses, often used in asymmetric decarboxylative reactions. nih.gov

Genetic Determinants of this compound Production in Microbial Systems

The production of this compound is directly linked to the presence of specific genetic elements within the producing bacterium.

Involvement of the avrD Gene in Pseudomonas syringae pv. tomato

The avirulence gene D (avrD), originally cloned from Pseudomonas syringae pv. tomato (Pst), is the key genetic determinant for syringolide production. ysu.amresearchgate.netapsnet.org Bacteria that express the avrD gene produce syringolides, which then act as elicitors of a hypersensitive response in soybean plants carrying the corresponding resistance gene, Rpg4. ysu.amunl.edu

The avrD gene encodes a protein of approximately 34 kDa. unl.edu While the AvrD protein itself is not the elicitor, it is believed to be an enzyme involved in the biosynthesis of the syringolides. psu.edut3biosci.com Different alleles of the avrD gene have been identified, and these can direct the synthesis of syringolides with different alkyl chain lengths. unl.edu For example, class I avrD alleles lead to syringolides with C8 or C10 chains, while class II alleles result in C6 or C8 chains. unl.edu The avrD gene is often located on a plasmid. unl.eduresearchgate.net

Regulatory Mechanisms Governing Elicitor Synthesis

The expression of the avrD gene, and consequently the synthesis of this compound, is subject to regulation. The expression of avrD has been observed to be induced when the bacteria are grown in planta or in specific minimal media that mimic the plant environment. apsnet.orgcapes.gov.br This suggests that the production of the elicitor is a controlled process, likely activated upon contact with a potential host plant.

This regulation is often linked to the hrp (hypersensitive response and pathogenicity) gene cluster, which controls the type III secretion system in many pathogenic bacteria. apsnet.org However, the avrD phenotype is notably not dependent on the type III secretion system, distinguishing it from many other avirulence gene systems. t3biosci.com

Chemical Synthesis and Advanced Methodologies for Syringolide 2

Total Synthesis Approaches for Syringolide 2 and Its Stereoisomers

The total synthesis of this compound has been approached through multiple strategic disconnections, leading to a variety of elegant and efficient routes. These syntheses have not only provided access to the natural product but also to its stereoisomers, which are invaluable for structure-activity relationship studies.

Stereoselective and Enantioselective Syntheses

The absolute stereochemistry of this compound is critical for its biological activity. Consequently, numerous synthetic efforts have focused on controlling the stereogenic centers of the molecule. Enantioselective syntheses have been developed from various chiral starting materials.

One successful approach utilizes carbohydrates from the chiral pool. For instance, an enantioselective synthesis of this compound was achieved in nine steps starting from D-arabinose. cdnsciencepub.comresearchgate.net Another route accomplished the synthesis in 11 steps from diethyl D-tartrate. researchgate.net Other syntheses have commenced from precursors like D-xylose and L-threitol. utep.eduutrgv.edu

Alternative strategies build the chiral centers using asymmetric reactions. The Sharpless catalytic asymmetric dihydroxylation has been a cornerstone in several syntheses, establishing the required stereochemistry on a butenolide precursor. cdnsciencepub.comysu.am These methods provide access to enantiomerically pure Syringolides and have been used to synthesize both natural (-)-Syringolide 2 and its unnatural enantiomer. researchgate.netacs.org The synthesis of various stereoisomers has also been reported, allowing for a deeper understanding of the structural requirements for biological activity. researchgate.netmdpi.com

Table 1: Examples of Chiral Precursors in Enantioselective Syntheses of this compound

| Chiral Starting Material | Key Features of the Synthesis | Reference(s) |

|---|---|---|

| D-Arabinose | 9-step synthesis. | cdnsciencepub.comresearchgate.net |

| Diethyl D-tartrate | 11-step synthesis. | researchgate.net |

| D-Xylose | Utilized in biomimetic approaches. | utep.eduutrgv.edu |

| L-Threitol | Commercially available with prefixed chiral centers. | utep.edu |

| Butenolides | Used in conjunction with Sharpless Asymmetric Dihydroxylation. | cdnsciencepub.comysu.am |

Key Synthetic Strategies and Reaction Sequences (e.g., Intramolecular Cyclization, Wittig Reaction, Asymmetric Dihydroxylation)

Several key reactions and strategies are recurrent themes in the synthesis of the complex this compound framework.

Intramolecular Cyclization: A pivotal step in many synthetic routes is the formation of the characteristic tricyclic system via intramolecular cyclization. utep.eduutep.edu This is often the final, complexity-generating step of the synthesis. For example, one strategy involves the preparation of a linear tricarbonyl precursor which then undergoes a cascade of reactions, including an intramolecular Michael addition and hemiketalization, to furnish the syringolide core. utep.eduutep.edunih.gov

Wittig Reaction: The Wittig reaction is a powerful tool for carbon-carbon double bond formation and has been employed to construct key fragments of the this compound molecule. pressbooks.pubwikipedia.org It is frequently used to prepare α,β-unsaturated compounds which are precursors to the butenolide ring or other key intermediates. utep.eduutep.edu For instance, an α,β-unsaturated compound, which is a precursor for asymmetric dihydroxylation, was efficiently prepared by a Wittig reaction between an aldehyde and an ylide fragment. utep.eduutrgv.eduutep.edu

Asymmetric Dihydroxylation: The Sharpless Asymmetric Dihydroxylation has been instrumental in setting the stereochemistry of the vicinal diols found in this compound. mdpi.com This reaction, when applied to an α,β-unsaturated ester or butenolide, can generate the required chiral centers with high enantioselectivity. researchgate.netutep.eduutrgv.eduysu.amutep.edu The choice of protecting groups on the substrate can significantly influence the efficiency and stereochemical outcome of this reaction. utrgv.edu

Table 2: Key Reactions in the Synthesis of this compound

| Reaction | Role in Synthesis | Reference(s) |

|---|---|---|

| Intramolecular Cyclization | Formation of the tricyclic core from a linear precursor. | utep.eduutep.edunih.gov |

| Wittig Reaction | Construction of C=C bonds for key fragments like α,β-unsaturated esters. | utep.eduutrgv.eduutep.edupressbooks.pub |

| Asymmetric Dihydroxylation | Stereoselective introduction of vicinal diols. | researchgate.netutrgv.eduysu.ammdpi.com |

| Knoevenagel Condensation | Formation of the butenolide ring from a tricarbonyl precursor. | utrgv.eduutep.edu |

Chemoenzymatic and Biomimetic Synthetic Pathways

Harnessing the specificity of enzymes and mimicking proposed biosynthetic pathways offer alternative and often more efficient routes to this compound.

Chemoenzymatic Synthesis: A notable chemoenzymatic approach utilizes a fructose (B13574) 1,6-diphosphate (FDP) aldolase-catalyzed condensation reaction. nih.govacs.org This strategy allows for the enantioselective synthesis of a key protected D-xylulose intermediate from simpler starting materials. utep.edu This enzymatic aldol (B89426) addition establishes crucial stereocenters, and the resulting product is then converted to (-)-Syringolide 2 through a few subsequent chemical steps. acs.orgacs.org

Biomimetic Synthesis: Inspired by the proposed biosynthesis, biomimetic syntheses have been developed. utep.edu These routes typically involve the acylation of a D-xylulose derivative with a β-keto acid. researchgate.netutep.edu The resulting ester intermediate then undergoes a remarkable one-pot, base-mediated triple cyclization cascade to form the syringolide skeleton. researchgate.netresearchgate.netcapes.gov.br This biomimetic approach provides strong evidence for the proposed biosynthetic pathway and represents a highly convergent strategy for the synthesis of this compound and its analogs. researchgate.netmolaid.com

Synthetic Endeavors for this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is essential for probing its mode of action and identifying the key structural features required for its biological activity.

Design Principles for Probing Molecular Interactions

The design of this compound analogs has been guided by the need to understand the specific interactions between the elicitor and its putative plant receptor. By systematically modifying different parts of the molecule, researchers can map the pharmacophore.

Several derivatives with varying elicitor activities have been synthesized. utep.edu For example, analogs have been created by altering the side chain attached to the butenolide ring. The biomimetic synthesis has proven particularly useful for this, as different β-keto acids can be condensed with the sugar moiety to generate a library of analogs. researchgate.netresearchgate.net The synthesis of stereoisomers and deoxy-analogs, such as 4'-deoxythis compound, has also been crucial in determining the importance of specific hydroxyl groups and stereocenters for receptor binding and activation. researchgate.net

Development of Labeled this compound Probes for Biochemical Investigations

To facilitate biochemical studies, such as receptor binding assays and localization experiments, labeled versions of this compound have been synthesized. These probes are indispensable tools for identifying and characterizing the cellular targets of this signaling molecule.

Reports describe the synthesis of multiply-deuterated this compound, which can be used in metabolic studies or as internal standards. researchgate.net The synthetic route developed for the deuterated version is also applicable to the preparation of tritium-labeled this compound, providing a means for highly sensitive radioligand binding assays. researchgate.net Furthermore, radiolabeled derivatives, for instance with Iodine-125 (¹²⁵I), have been prepared and used in competitive binding assays to study the binding of Syringolide elicitors to soluble protein extracts from soybean leaves. utep.edu

Molecular Mechanisms of Syringolide 2 Action in Plant Microbe Interactions

Syringolide 2 Perception and Receptor Biology

The initiation of a defense response in soybean plants carrying the Rpg4 resistance gene upon interaction with bacteria expressing the avrD avirulence gene is mediated by the perception of syringolide elicitors. apsnet.org This recognition process is a key step in the gene-for-gene complementarity system. apsnet.org

Initial studies to uncover the cellular receptor for syringolides involved the use of a radiolabeled derivative, 125I-syringolide 1, to detect binding sites within soybean leaf extracts. researchgate.netpnas.org These experiments revealed a specific, high-affinity binding site for syringolides in the soluble protein fraction of the leaves, with a dissociation constant (Kd) of 8.7 nM. researchgate.netnih.gov This binding was significantly diminished by heat or protease treatment, indicating the proteinaceous nature of the receptor. researchgate.netnih.gov

Further investigation using a syringolide affinity-gel column led to the isolation of a 34-kDa protein, designated P34, which accounted for the syringolide binding activity. pnas.orgresearchgate.net Subsequent analysis revealed that P34 is identical to a previously identified soybean seed allergen and shares homology with thiol proteases. apsnet.orgresearchgate.net While P34 is abundant in soybean seeds and cotyledons, its concentration in mature leaves is low. apsnet.orgresearchgate.net Expression studies in insect cells confirmed that the 34-kDa and a 32-kDa form of the protein specifically bind to syringolides, whereas a 46-kDa precursor protein does not. pnas.orgresearchgate.net This suggests that proteolytic processing of the precursor is necessary to form the active syringolide-binding protein. researchgate.net

To identify proteins that interact with the P34-syringolide complex and transduce the defense signal, a P34-affinity column was used to screen soybean leaf protein extracts. t3biosci.comapsnet.orgresearchgate.net This led to the identification of a 42-kDa protein that specifically bound to the column. t3biosci.comapsnet.orgresearchgate.net N-terminal peptide sequencing identified this protein as a putative NADH-dependent hydroxypyruvate reductase (HPR), a key enzyme in the photorespiration pathway. t3biosci.comapsnet.orgresearchgate.netnih.gov

Screening of a soybean cDNA library resulted in the isolation of two distinct but highly homologous HPR clones, designated P42-1 and P42-2, which share 97% amino acid identity. t3biosci.comapsnet.orgresearchgate.net A yeast two-hybrid assay was employed to determine if either of these HPR isoforms interacts with P34. t3biosci.comapsnet.orgresearchgate.net The results surprisingly showed that only P42-2 exhibited strong binding to P34, indicating a high degree of specificity in the interaction and pointing to P42-2 as a potential downstream component in the syringolide signaling pathway. t3biosci.comapsnet.orgresearchgate.net

| Protein | Molecular Weight | Identification Method | Key Characteristics | Source |

| P34 | 34-kDa | Syringolide affinity chromatography, Peptide sequencing | Syringolide binding protein; homologous to thiol proteases. apsnet.orgresearchgate.net | pnas.orgresearchgate.net |

| P42-2 | 42-kDa | P34-affinity chromatography, N-terminal peptide sequencing | NADH-dependent hydroxypyruvate reductase; specifically interacts with the P34-syringolide complex. t3biosci.comapsnet.orgresearchgate.net | t3biosci.comapsnet.orgresearchgate.netnih.gov |

The specificity of the interaction between syringolides and their receptor is a cornerstone of the gene-for-gene resistance mechanism in soybean. apsnet.org The syringolide elicitors are significantly more active in soybean cultivars carrying the Rpg4 gene compared to those without it. apsnet.orgpnas.org This specificity was initially thought to reside solely at the level of the primary binding site. apsnet.org

Competition binding assays using 125I-syringolide 1 and various structural analogs of syringolide demonstrated a direct correlation between the binding affinity of these derivatives to the soluble protein fraction and their ability to elicit a hypersensitive response (HR). researchgate.netnih.gov This provided strong evidence that the identified binding site is the physiologically relevant receptor. apsnet.org

However, differential binding studies revealed no significant differences in syringolide binding to soluble protein fractions from either Rpg4 or rpg4 soybean leaves. researchgate.netnih.gov This unexpected finding suggested that the P34 binding protein itself is not the product of the Rpg4 gene and that the specificity of the defense response is determined by a downstream event following the initial binding of the elicitor. researchgate.netnih.govpnas.org The Rpg4 gene product may instead be involved in the subsequent signal transduction cascade. researchgate.netnih.gov

The high degree of specificity is further highlighted by the interaction between P34 and the two HPR isoforms, P42-1 and P42-2. t3biosci.com Despite sharing 97% amino acid identity, only P42-2 demonstrated binding to P34 in a yeast two-hybrid system. t3biosci.comresearchgate.net This indicates that the binding specificity is determined by a small number of amino acid differences between the two HPR proteins, underscoring the precise molecular recognition required for signal transmission. t3biosci.com

The identification of P42-2, an NADH-dependent hydroxypyruvate reductase (HPR), as a protein that interacts with the P34-syringolide complex provided a crucial link between elicitor perception and the host's metabolic machinery. t3biosci.comapsnet.orgresearchgate.netnih.gov The formation of a ternary complex involving syringolide, the P34 receptor, and the P42-2 enzyme is proposed as the mechanism for initiating the defense signaling cascade. t3biosci.comapsnet.orgresearchgate.net

The interaction between the P34/syringolide complex and P42-2 is thought to induce the hypersensitive response (HR) by inhibiting one or more of the enzymatic functions of HPR in the photorespiratory pathway. t3biosci.comapsnet.orgresearchgate.net This hypothesis is supported by experiments where the downstream products of the HPR-catalyzed reaction, glycerate and 3-phosphoglycerate, were able to inhibit the syringolide-induced HR when supplied to soybean tissues. t3biosci.comapsnet.orgresearchgate.net In contrast, upstream compounds in the photorespiration pathway, such as hydroxypyruvate or serine, did not have a significant effect on the HR. t3biosci.comapsnet.orgresearchgate.net This suggests that the inhibition of HPR activity by the P34-syringolide-P42-2 complex is a key event in triggering the defense response. t3biosci.comapsnet.orgresearchgate.net

Molecular Basis of Ligand-Receptor Specificity and Affinity

Intracellular Signal Transduction Pathways Elicited by this compound

The binding of this compound to its receptor complex initiates a cascade of intracellular events that ultimately leads to the activation of plant defense mechanisms.

The interaction of the syringolide-P34-P42-2 complex directly implicates the photorespiration system as a primary target of syringolide action. t3biosci.comapsnet.orgresearchgate.net Photorespiration is a metabolic pathway that occurs in photosynthetic organisms and is interconnected with carbon fixation and nitrogen metabolism. oup.com By inhibiting HPR (P42-2), the syringolide elicitor is thought to disrupt the normal flow of metabolites through the photorespiratory pathway. t3biosci.comapsnet.orgresearchgate.net

This disruption of the Calvin cycle-photorespiration cycle coordination could lead to metabolic imbalances, potentially contributing to the induction of the HR. t3biosci.com The photorespiratory pathway is also a significant source of hydrogen peroxide (H₂O₂), a key signaling molecule in plant defense responses. frontiersin.org Therefore, the modulation of photorespiration by syringolide could also influence the production of reactive oxygen species (ROS), which are known to play a central role in the hypersensitive response and the activation of defense genes. frontiersin.orgnih.gov

In resistant soybean plants carrying the Rpg4 gene, the perception of syringolides triggers a series of well-characterized defense responses. oup.com A very early cellular response is the alteration of ion fluxes across the plasma membrane, including an influx of Ca²⁺ and an efflux of K⁺, leading to extracellular alkalization. oup.comnih.gov The influx of calcium ions is a critical secondary messaging event in many plant defense signaling pathways, often leading to the activation of downstream protein kinases and the production of reactive oxygen species (ROS). nih.govpku.edu.cn

Modulation of Host Plant Metabolic Processes (e.g., Photorespiration System)

Comparative Analysis of this compound Elicitor Function within the Context of Plant Innate Immunity

This compound functions as a specific, non-proteinaceous elicitor that activates a defense response in certain soybean cultivars. utep.edu Its mechanism provides a distinct example of the gene-for-gene hypothesis, where a plant's resistance gene product recognizes a corresponding avirulence gene product from a pathogen. utrgv.eduusp.br In this specific interaction, this compound, produced by the enzymatic action of the AvrD gene product from the bacterium Pseudomonas syringae, triggers a hypersensitive response (HR) exclusively in soybean plants carrying the Rpg4 resistance gene. utep.edut3biosci.comapsnet.org This specificity makes the syringolide-mediated defense response a classic case of effector-triggered immunity (ETI), yet its molecular nature and signaling pathway show significant deviations from more commonly studied protein-based effector systems.

Research has identified a soluble 34-kDa protein, P34, in soybean leaf extracts as the direct binding target, or receptor, for syringolides. utep.edupnas.org This protein, which was also identified as a soybean seed allergen, specifically binds to syringolide elicitors, and a strong correlation exists between the binding affinity of various syringolide derivatives and their ability to induce an HR. utep.edupnas.org The interaction is highly specific, with studies indicating that a free 3-hydroxyl group on the syringolide molecule is essential for both efficient binding to P34 and the subsequent elicitor activity. utep.edu Unlike many pathogen recognition events that occur at the plasma membrane via pattern recognition receptors (PRRs), the syringolide receptor is a soluble, intracellular protein. nih.govresearchgate.net

The signaling cascade following the binding of this compound to P34 involves a subsequent protein-protein interaction. The P34/syringolide complex acts as the trigger for the next step, which involves binding to a 42-kDa protein known as P42-2. t3biosci.comapsnet.org This protein was identified as a specific isoform of NADH-dependent hydroxypyruvate reductase (HPR), a key enzyme in the plant's photorespiration pathway. t3biosci.comapsnet.org Interestingly, of two highly similar HPR isoforms (P42-1 and P42-2), only P42-2 demonstrated significant binding to the P34 receptor in a yeast two-hybrid assay, suggesting a highly specific and evolved role in this defense pathway. t3biosci.comapsnet.org

The proposed mechanism for HR induction is that the binding of the P34/syringolide complex to P42-2 inhibits the enzymatic function of HPR. t3biosci.com This hypothesis is supported by experiments showing that downstream products of the HPR-catalyzed reaction, such as glycerate and 3-phosphoglycerate, can suppress the syringolide-induced HR when co-infiltrated into soybean leaves. t3biosci.comapsnet.org In contrast, compounds upstream of HPR in the photorespiration pathway, like hydroxypyruvate and serine, had no significant inhibitory effect. t3biosci.comapsnet.org This suggests that the activation of the defense response is linked to the disruption of the photorespiration cycle.

Key Proteins in the this compound Signaling Pathway

| Protein | Molecular Weight | Identity/Function | Key Research Finding | Citation |

|---|---|---|---|---|

| P34 | 34-kDa | Soluble Syringolide-binding protein (receptor); identical to a soybean seed allergen. | Binds directly to syringolide elicitors in a ligand-specific manner, initiating the defense signal. | utep.edupnas.org |

| P42-2 | 42-kDa | NADH-dependent hydroxypyruvate reductase (HPR) isoform; enzyme in the photorespiration pathway. | Specifically interacts with the P34/syringolide complex, acting as a second messenger; its inhibition is thought to trigger the hypersensitive response. | t3biosci.comapsnet.org |

When compared to other elicitors within the broader context of plant innate immunity, the this compound system is unique. Plant innate immunity is often described as a two-tiered system involving Pattern-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI). frontiersin.orgpku.edu.cn PTI is initiated by the recognition of conserved pathogen-associated molecular patterns (PAMPs), like flagellin (B1172586) or chitin, by cell-surface PRRs. pku.edu.cn ETI is typically activated intracellularly by resistance (R) proteins that recognize specific pathogen effectors, often proteins delivered by a type III secretion system. t3biosci.compku.edu.cn

This compound blurs the lines of this model. It is a specific elicitor recognized by a resistance gene system (Rpg4), characteristic of ETI. t3biosci.com However, it possesses several features that distinguish it from typical protein effectors:

Molecular Nature: this compound is a low-molecular-weight C-glycosidic lipid, not a protein. This is a rare example of a non-peptide specific elicitor. t3biosci.comapsnet.org

Origin: The pathogen's avirulence gene (avrD) does not encode the elicitor itself, but rather an enzyme involved in its biosynthesis. t3biosci.compnas.org

Secretion: The AvrD system does not require the type III secretion system that many bacterial pathogens use to inject protein effectors directly into the plant cell cytoplasm. t3biosci.comapsnet.org

This unique combination of features establishes the this compound pathway as a distinct variant within the known repertoire of plant immune responses.

Comparative Characteristics of Plant Elicitors

| Characteristic | Typical PAMP (e.g., Flagellin) | Typical Type III Effector | This compound |

|---|---|---|---|

| Molecular Nature | Protein fragment, polysaccharide | Protein | C-glycosidic lipid |

| Origin | Conserved microbial structure | Product of an avirulence (Avr) gene | Biosynthetic product of an AvrD-encoded enzyme |

| Specificity | Broadly recognized by many plants (non-specific) | Highly specific to plants with a corresponding R-gene | Highly specific to soybean with the Rpg4 R-gene |

| Perception | Cell-surface Pattern Recognition Receptors (PRRs) | Intracellular NLR proteins (R-proteins) | Soluble intracellular protein (P34) |

| Signaling Dependence | MAPK cascades, Ca2+ influx | R-protein activation, HR | P34-P42-2 interaction, inhibition of photorespiration |

Structure Activity Relationship Sar Studies of Syringolide 2

Correlation Between Chemical Modifications and Elicitor Activity

Studies have demonstrated a strong correlation between the chemical structure of syringolide derivatives and their capacity to induce a hypersensitive response in soybean cells. nih.govuni-bonn.deresearchgate.net The elicitor activity, often measured by the concentration required to cause 50% of the maximum effect (EC50), is highly sensitive to modifications at key positions.

A critical structural feature for elicitor activity is the C-3 hemiketal group. Chemical alteration of this group has been shown to completely abolish the molecule's elicitor activity. acs.org In contrast, modifications at other positions have a more graded effect. For instance, ester derivatives created at the C-4' hydroxy group were found to retain their biological activity. acs.org A succinyl derivative of natural syringolide also proved to be biologically active, which was instrumental in later studies to isolate the receptor. nih.gov

The table below summarizes the elicitor activities of Syringolide 2 and related compounds, illustrating the impact of structural changes.

Elicitor Activity of Syringolide Derivatives

| Compound | Elicitor Activity (EC50, µM) |

|---|---|

| Syringolide 1 | 0.2 |

| This compound | 0.3 |

| 4’-(4-hydroxybenzoyl)syringolide 1 | 0.2 |

| 4’-(4-iodobenzoyl)syringolide 1 | 0.3 |

| 3-deoxysyringolide 1 | >100 |

Data sourced from Ji, C., et al. (1997). nih.gov

Influence of Structural Features on Receptor Binding Affinity

The elicitor activity of syringolides is mediated by their binding to a specific soluble protein fraction in soybean leaves. nih.govuni-bonn.de A direct correlation exists between the binding affinity of a given syringolide analog and its elicitor activity. nih.govuni-bonn.deresearchgate.net Compounds that show reduced competitive binding also exhibit low or undetectable elicitor activity. nih.gov

The primary binding protein has been identified as a 34-kDa protein known as P34, which is considered a putative syringolide receptor. researchgate.netacs.org The binding to this receptor is highly specific. The most crucial element for this interaction is a free hydroxyl group at the C-3 position. nih.gov Its modification or removal leads to a dramatic loss of binding affinity, mirroring the loss of elicitor activity. nih.govacs.org

The binding affinities, measured by the concentration that inhibits 50% of radiolabeled syringolide binding (IC50), for various derivatives are presented below.

Receptor Binding Affinity of Syringolide Derivatives

| Compound | Binding Activity (IC50, nM) |

|---|---|

| Syringolide 1 | 10 |

| This compound | 10 |

| 4’-(4-hydroxybenzoyl)syringolide 1 | 10 |

| 4’-(4-iodobenzoyl)syringolide 1 | 10 |

| 3-deoxysyringolide 1 | >1000 |

Data sourced from Ji, C., et al. (1997). nih.gov

Computational Approaches in this compound SAR Analysis

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for analyzing the relationship between a molecule's structure and its biological function. oncodesign-services.comnih.gov These in silico techniques allow researchers to build three-dimensional models of molecules and simulate their interaction with biological targets, predicting the activity of novel compounds. oncodesign-services.comderpharmachemica.com

Despite the utility of these approaches in modern drug and pesticide discovery, there is a limited amount of published research detailing specific computational SAR or molecular modeling studies for this compound and its interaction with the P34 receptor. Such studies would typically involve generating 3D models of the P34 binding site and docking various syringolide analogs to predict their binding affinity. nih.govnih.gov This could help rationalize the experimental findings, such as the critical role of the C-3 hydroxyl group, and guide the design of new, more potent, or specific analogs.

Rational Design of this compound Analogs for Mechanistic Probing

The synthesis of modified syringolides has been a cornerstone of efforts to understand their mechanism of action. These analogs are not just for testing activity but are rationally designed as tools to probe the biological system. acs.org

A key example is the creation of radiolabeled syringolide derivatives. By incorporating an iodine isotope (¹²⁵I) into an ester at the C-4' position—a site known to tolerate modification without loss of activity—researchers developed a highly active and detectable probe. nih.govacs.org This radiolabeled analog, [¹²⁵I]4′-(2-iodo-3,4,5-trimethoxyphenylacetyl) syringolide 1, was essential for conducting the competitive binding assays that established the link between binding affinity and elicitor activity and helped characterize the receptor. nih.govacs.org

Another example of rational design was the creation of a syringolide affinity-gel column. acs.org This was achieved by attaching a biologically active succinyl derivative of syringolide to a solid support. nih.gov This affinity column was then used to "fish" for the binding protein from a complex mixture of soluble proteins from soybean leaves, leading to the successful isolation and identification of the 34-kDa P34 receptor protein. nih.govacs.org Further research using this system has shown that the P34/syringolide complex interacts with other cellular machinery, including NADH-dependent hydroxypyruvate reductase (HPR), an enzyme involved in photorespiration, suggesting a potential pathway for signal transduction after the initial binding event. unina.itresearchgate.netnih.gov

Analytical Methodologies for Syringolide 2 Research

Chromatographic Techniques for Isolation, Purification, and Analysis

The isolation and purification of Syringolide 2, a crucial step for its characterization and bioactivity studies, has been effectively achieved using a combination of chromatographic techniques. Initially, crude extracts containing this compound are typically obtained from bacterial cultures, such as Pseudomonas syringae pv. tomato or genetically modified Escherichia coli, through liquid-liquid extraction with ethyl acetate. dtic.mil

Following extraction, column chromatography serves as the primary method for the initial separation of this compound from the complex mixture. dtic.milutep.edu Normal-phase silica (B1680970) gel column chromatography is particularly effective, where the separation is based on the differential adsorption of compounds to the polar stationary phase. dtic.miliipseries.org Non-polar compounds elute first, followed by more polar compounds like the syringolides. iipseries.org

For further purification and to obtain highly pure this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. dtic.milutep.eduresearchgate.net HPLC offers superior resolution and efficiency compared to standard column chromatography. mdpi.com Both normal-phase and reversed-phase HPLC can be employed. In normal-phase HPLC, a silica column is often used. dtic.mil Reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is also a powerful technique for purifying peptides and other organic molecules. mdpi.compolypeptide.com The separation in RP-HPLC is driven by hydrophobic interactions. polypeptide.com

High-speed counter-current chromatography (HSCCC) has also been successfully applied for the isolation and purification of similar natural products, such as syringin, demonstrating its potential for separating complex mixtures. researchgate.netnih.gov

Gas chromatography (GC) is another chromatographic technique used for separating volatile compounds. youtube.com While direct analysis of this compound by GC might require derivatization to increase its volatility, GC coupled with mass spectrometry (GC-MS) is a powerful tool for structural elucidation. pharmaknowledgeforum.com

Table 1: Chromatographic Techniques in this compound Research This table is interactive. Users can sort and filter the data.

| Technique | Stationary Phase | Principle of Separation | Application in this compound Research | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Adsorption | Initial isolation and purification from crude extracts. | dtic.milutep.edu |

| High-Performance Liquid Chromatography (HPLC) | Silica (Normal-Phase), C18 (Reversed-Phase) | Adsorption, Partitioning | High-resolution purification of this compound. | dtic.milutep.eduresearchgate.net |

| Gas Chromatography (GC) | Various (e.g., silicone-based) | Partitioning based on volatility | Separation of volatile derivatives for analysis. | youtube.com |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid (two-phase solvent system) | Partitioning | Potential for efficient large-scale separation. | researchgate.netnih.gov |

Spectroscopic Methods for Structural Elucidation in Research Contexts

The definitive structure of this compound was established through a combination of powerful spectroscopic techniques, which are indispensable in modern chemical research for elucidating the molecular architecture of novel compounds. utep.edupharmaknowledgeforum.comkarary.edu.sd

Nuclear Magnetic Resonance (NMR) Spectroscopy has been a cornerstone in determining the complex stereochemistry of this compound. dtic.milutep.eduresearchgate.net Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual protons and carbon atoms within the molecule. dtic.milnumberanalytics.com For instance, ¹H NMR spectra reveal the number of different types of protons, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). ¹³C NMR spectra indicate the number of unique carbon atoms and their hybridization state. dtic.mil Two-dimensional NMR experiments, such as ¹H-¹H COSY (Correlation Spectroscopy), were crucial in establishing the connectivity between protons in the hydrocarbon chain and the intricate ring system of this compound. dtic.mil

Mass Spectrometry (MS) is another vital tool that provides information about the molecular weight and elemental composition of a compound. pharmaknowledgeforum.comkarary.edu.sdvanderbilt.edu High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular formula of this compound as C₁₅H₂₄O₆. dtic.mil The mass spectrum also reveals fragmentation patterns that can offer clues about the compound's structure. vanderbilt.edu

Infrared (IR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy provide information about the functional groups present in a molecule. dtic.milpharmaknowledgeforum.comnumberanalytics.com The IR spectrum of this compound would show characteristic absorption bands for functional groups such as carbonyls (C=O) and hydroxyls (O-H). dtic.mil UV-Vis spectroscopy can indicate the presence of chromophores, such as conjugated double bonds, within the molecule. pharmaknowledgeforum.com

Finally, X-ray Crystallography provided the ultimate confirmation of the three-dimensional structure of the related Syringolide 1, and by extension, the core structure of this compound, by determining the precise arrangement of atoms in a single crystal. utep.eduresearchgate.net

Table 2: Spectroscopic Data for this compound Structural Elucidation This table is interactive. Users can sort and filter the data.

| Spectroscopic Method | Information Obtained | Relevance to this compound | Reference |

|---|---|---|---|

| ¹H NMR | Proton chemical shifts, coupling constants, integrations | Revealed the C₇H₁₅ hydrocarbon chain and the C₈H₉O₆ ring system. | dtic.mil |

| ¹³C NMR | Carbon chemical shifts | Showed two additional methylene (B1212753) signals compared to Syringolide 1. | dtic.mil |

| ¹H-¹H COSY | Proton-proton correlations | Established the connectivity of the atoms in the molecule. | dtic.mil |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition | Determined the molecular formula to be C₁₅H₂₄O₆. | dtic.mil |

| Infrared (IR) Spectroscopy | Presence of functional groups | Confirmed the presence of carbonyl and hydroxyl groups. | dtic.mil |

| UV-Visible (UV-Vis) Spectroscopy | Presence of chromophores | Provided data on the electronic structure. | dtic.mil |

| X-ray Crystallography | Absolute configuration and 3D structure | Confirmed the overall structure of the syringolide family. | utep.eduresearchgate.net |

Quantitative Analytical Methods for this compound in Complex Matrices

The accurate quantification of this compound in complex biological and environmental matrices is essential for understanding its biosynthesis, fate, and biological activity. eurachem.orgwiley.com Complex matrices, such as bacterial culture broths, plant tissues, and soil samples, contain numerous interfering substances that can complicate the analysis. researchgate.netnih.gov Therefore, robust and sensitive analytical methods are required.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common technique for the quantitative analysis of this compound. nih.govnih.gov Reversed-phase HPLC is often preferred due to its versatility and ability to separate a wide range of compounds. mdpi.com For detection, ultraviolet (UV) detectors are commonly used, set at a wavelength where this compound exhibits maximum absorbance. nih.govjfda-online.com

For enhanced sensitivity and selectivity, especially at low concentrations, HPLC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the gold standard. pharmaknowledgeforum.comnih.gov These techniques combine the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for the unambiguous identification and quantification of the target analyte even in very complex samples.

The development and validation of a quantitative analytical method for this compound must adhere to strict guidelines, such as those provided by the International Council for Harmonisation (ICH), to ensure the reliability and reproducibility of the results. npra.gov.myeuropa.eulabmanager.comich.org

Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of the method. nih.govaustinpublishinggroup.com The LOD is the lowest concentration of this compound that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. nih.govfda.gov These values can be estimated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. europa.eusepscience.com For example, the LOD can be calculated as 3.3 times the standard deviation of the blank divided by the slope of the calibration curve, and the LOQ as 10 times this value. europa.eusepscience.com

Linearity demonstrates that the analytical response is directly proportional to the concentration of this compound over a defined range. europa.eufda.gov This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. europa.eu A high correlation coefficient (r²) is indicative of good linearity. nih.gov

Precision refers to the closeness of agreement between repeated measurements of the same sample. europa.eufda.gov It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). npra.gov.myich.org

Accuracy is the closeness of the measured value to the true value and is often determined by spike-recovery experiments, where a known amount of this compound is added to a blank matrix and the percentage of recovery is calculated. europa.eufda.gov Acceptable recovery ranges depend on the concentration level and the complexity of the matrix. chromforum.org

Table 3: Key Parameters for Analytical Method Validation of this compound This table is interactive. Users can sort and filter the data.

| Parameter | Definition | Typical Acceptance Criteria (ICH Guidelines) | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 | europa.eusepscience.com |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 | europa.eusepscience.com |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 | nih.goveuropa.eu |

| Precision (RSD) | The degree of scatter between a series of measurements. | Varies with concentration; typically ≤ 2% for assays, may be higher for impurities. | npra.gov.myich.org |

| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. | Typically 80-120% of the true value, depending on the analyte concentration. | europa.euchromforum.org |

Future Directions and Emerging Research Perspectives

Unraveling Undetermined Aspects of Syringolide 2 Biosynthesis and Regulation

The biosynthesis of this compound is initiated by the product of the avirulence gene avrD, which is found in several Pseudomonas syringae pathovars. apsnet.organnualreviews.org The AvrD protein itself is not the elicitor but functions as an enzyme in the biosynthetic pathway. annualreviews.org It is proposed that the pathway involves the condensation of D-xylulose with a β-hydroxy fatty acid, followed by a rearrangement to form the characteristic tricyclic ring system of the syringolides. annualreviews.orgresearchgate.net

However, the complete enzymatic cascade and the full complement of genes involved remain to be fully elucidated. Research indicates that the biosynthetic machinery may be more complex than initially thought. For instance, analysis of genomic islands in Streptomyces ambofaciens has identified a gene cluster (GI-9) containing not only a homolog of avrD but also other putative genes related to polyketide or fatty acid biosynthesis. oup.combiorxiv.org This suggests that a multi-gene cluster may be responsible for synthesizing the complete molecule, and identifying the function of each gene in this cluster is a key area for future research.

Furthermore, the regulation of this compound production is not fully understood. Expression of the avrD gene is known to be significantly enhanced when the bacterium is in planta, suggesting host-derived signals trigger its production. annualreviews.org The discovery of luxI and luxR homologues, key components of quorum sensing systems, in some P. syringae strains points towards a potential role for cell-density-dependent regulation. asm.org Future investigations will likely focus on identifying the specific environmental and host cues that trigger the expression of the syringolide biosynthetic genes and deciphering the complete regulatory network that governs its production.

Advanced Investigations into this compound Receptor Complexes and Associated Signal Transduction Networks

The perception of this compound in soybean cultivars carrying the Rpg4 resistance gene is a critical step in initiating the plant's defense response. researchgate.netnih.gov Unlike many pathogen recognition events that occur at the cell membrane, the binding site for syringolides has been located in the soluble protein fraction of soybean leaves. researchgate.netnih.govresearchgate.net A 34-kDa protein, P34, was identified as the specific syringolide-binding protein, or receptor. apsnet.orgresearchgate.net Interestingly, P34 does not share structural characteristics with typical disease resistance proteins but shows homology to thiol proteases, although no enzymatic activity has been demonstrated. apsnet.org

The mechanism of signal transduction following the binding of this compound to P34 was a significant knowledge gap. apsnet.orgresearchgate.netapsnet.org A major breakthrough was the discovery that the P34-syringolide complex interacts with a 42-kDa NADH-dependent hydroxypyruvate reductase (HPR), a key enzyme in the plant's photorespiration pathway. researchgate.netapsnet.orgnih.gov Further research revealed high specificity in this interaction; of two highly similar HPR isoforms (P42-1 and P42-2), only P42-2 binds to the P34-receptor complex. apsnet.orgresearchgate.netapsnet.org

Current models suggest that the binding of the P34/syringolide complex to P42-2 inhibits the normal function of the HPR enzyme. apsnet.orgapsnet.orgnih.gov This hypothesis is supported by findings that applying the downstream products of the HPR-catalyzed reaction, such as glycerate and 3-phosphoglycerate, can inhibit the syringolide-induced hypersensitive response (HR). researchgate.netapsnet.orgnih.gov This indicates that P42-2 is a primary target of the receptor complex and a crucial component in the signal transduction network, effectively linking pathogen recognition to a fundamental metabolic pathway to trigger a defense response. apsnet.orgnih.gov Advanced research is needed to fully map the downstream signaling events that follow the inhibition of HPR and lead to the full activation of plant defenses.

| Protein | Size | Function | Key Findings |

| P34 | 34 kDa | Soluble receptor for syringolides. apsnet.orgresearchgate.net | Binds syringolide in the cytoplasm, has homology to thiol proteases but no known enzymatic activity. apsnet.org |

| P42-2 | 42 kDa | NADH-dependent hydroxypyruvate reductase (HPR); an enzyme in the photorespiratory pathway. apsnet.orgnih.gov | Specifically interacts with the P34-syringolide complex, leading to inhibition of its enzymatic function and triggering the hypersensitive response. apsnet.orgresearchgate.netapsnet.org |

Table 1: Key Proteins in this compound Perception and Signaling. This table summarizes the primary proteins identified in the soybean's recognition and response to this compound.

Broader Ecological and Biological Roles of this compound Beyond Plant-Pathogen Interactions

The established role of this compound is as a specific elicitor that triggers a defense response in a classic gene-for-gene interaction. researchgate.net However, the discovery of its direct interaction with the photorespiratory enzyme HPR suggests its biological effects may be broader than initially conceived. frontiersin.org Photorespiration is a central metabolic process in plants, intertwined with carbon and nitrogen metabolism, as well as the production of reactive oxygen species (ROS) and defense hormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA). frontiersin.org

Innovative Synthetic Strategies and Analog Design for Enhanced Mechanistic Probing

The chemical complexity of this compound makes its synthesis a significant challenge, yet one that is crucial for detailed mechanistic studies. Several total synthesis strategies have been successfully developed. utep.edu One prominent approach involves the preparation of a linear tricarbonyl compound which then undergoes an intramolecular cyclization to form the core structure. utep.edu The synthesis of the linear precursor itself is a multi-step process, often starting from simpler fragments like a protected D-xylulose and a β-keto acid, and employing key reactions such as Wittig reactions and asymmetric dihydroxylation. utep.eduutrgv.edu

In addition to purely chemical syntheses, innovative chemoenzymatic methods have been reported. One such strategy utilizes a fructose (B13574) 1,6-diphosphate aldolase-catalyzed condensation, demonstrating the potential of combining biological catalysts with chemical reactions to achieve efficient and stereoselective synthesis. acs.org The development of these synthetic routes is driven not only by the need to produce the natural product itself but also by the desire to create structural analogs. utep.eduutrgv.edu

These synthetic analogs, with targeted modifications to the syringolide structure, are invaluable tools for probing the specifics of receptor binding and signal activation. researchgate.net Studies using various derivatives have shown a strong correlation between their ability to compete with natural syringolide for binding to the P34 receptor and their activity as elicitors. researchgate.net This confirms the specificity of the receptor and allows for the mapping of the key structural features required for biological activity. Future synthetic efforts will likely focus on creating more diverse analogs to further dissect the molecular interactions within the receptor complex and to potentially develop novel compounds that can modulate plant defense responses.

| Synthetic Approach | Key Precursors/Intermediates | Key Reactions/Methods | Reference |

| Total Synthesis via Intramolecular Cyclization | Linear tricarbonyl compound, protected D-xylulose, β-keto acid | Wittig reaction, Asymmetric dihydroxylation, Knoevenagel condensation | utep.eduutrgv.edu |

| Chemoenzymatic Synthesis | Dihydroxyacetone phosphate, β-hydroxy-α,γ-diketo acid derivative | Fructose 1,6-diphosphate aldolase-catalyzed condensation | acs.org |

| Formal Synthesis | Protected D-xylulose, Meldrum's adduct | Asymmetric dihydroxylation, Knoevenagel condensation | utrgv.edu |

Table 2: Summary of Synthetic Strategies for this compound and Its Precursors. This table outlines the main published strategies for synthesizing this compound, highlighting the key chemical building blocks and reactions involved.

Q & A

Q. What established synthetic pathways are used for Syringolide 2, and how can experimental protocols be optimized to improve yield?

this compound is commonly synthesized via debenzylation and hydrogenation of protected intermediates. For example, debenzylation of compound 11a via hydrogenation yields this compound at 75%, while TIPS-protected derivatives require aqueous HF treatment (60% yield) . Optimization strategies include adjusting reaction conditions (e.g., catalyst loading, solvent purity) and monitoring intermediate stability. Reproducibility hinges on detailed documentation of temperature, stoichiometry, and purification steps, as emphasized in academic journal guidelines .

Q. What spectroscopic techniques are essential for confirming the structural identity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and optical rotation analysis are critical. For instance, NMR data for this compound must align with literature-reported chemical shifts, while optical rotation values validate enantiomeric purity . Researchers should cross-validate results with High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) spectroscopy to rule out impurities or stereochemical anomalies.

Q. How should researchers document experimental procedures for this compound synthesis to ensure reproducibility?

Follow journal-specific protocols: describe synthetic steps (e.g., reagent ratios, reaction times) in the main text, and provide supplementary data (e.g., chromatograms, crystallography files) for complex derivatives. The Beilstein Journal of Organic Chemistry mandates limiting main-text characterization to five compounds, with extended datasets in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing novel this compound derivatives?

Contradictory NMR signals may arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

Q. What statistical approaches are recommended for analyzing the biological activity data of this compound in comparative studies?

Use multivariate analysis (e.g., ANOVA, PCA) to assess dose-response relationships and confounding variables. For example, if this compound exhibits variable bioactivity across cell lines, stratified sampling and bootstrapping can account for biological variability. Ensure datasets include negative controls and technical replicates, as outlined in experimental design frameworks .

Q. What strategies can investigate structure-activity relationships (SAR) of this compound derivatives?

- Hypothesis-driven design : Modify functional groups (e.g., hydroxyl, methyl) and assess bioactivity changes.

- Data triangulation : Combine in vitro assays (e.g., enzyme inhibition) with computational docking studies.

- Iterative synthesis : Use QSAR models to prioritize derivatives with predicted enhanced activity. Frameworks like PICO(T) (Population, Intervention, Comparison, Outcome, Time) help structure SAR research questions .

Methodological Considerations

Q. How can researchers address low yields in this compound synthesis?

- Reaction monitoring : Use TLC or in situ IR to identify incomplete reactions.

- Purification optimization : Employ gradient elution in column chromatography or recrystallization.

- Catalyst screening : Test palladium or nickel catalysts for hydrogenation efficiency .

Q. What guidelines ensure ethical data collection in this compound toxicity studies?

- Follow institutional review board (IRB) protocols for in vivo studies.

- Use blinded data analysis to minimize bias.

- Document raw data (e.g., mortality rates, histopathology) in open-access repositories for transparency .

Data Contradiction and Validation

Q. How should conflicting bioactivity results for this compound be addressed in peer-reviewed publications?

Q. What validation steps confirm the purity of this compound derivatives before biological testing?

- Chromatographic purity : Achieve ≥95% purity via HPLC.

- Elemental analysis : Match calculated and observed C/H/N ratios.

- Thermogravimetric analysis (TGA) : Detect residual solvents or salts .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.